delta2-Cefteram delta2-Cefteram
Brand Name: Vulcanchem
CAS No.: 104691-34-1
VCID: VC0193856
InChI: InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1
SMILES: CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N
Molecular Formula: C16H17N9O5S2
Molecular Weight: 479.5 g/mol

delta2-Cefteram

CAS No.: 104691-34-1

VCID: VC0193856

Molecular Formula: C16H17N9O5S2

Molecular Weight: 479.5 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

delta2-Cefteram - 104691-34-1

Description

Delta-2-Cefteram Pivoxil is a chemical compound with the molecular formula C22H27N9O7S2 and a molecular weight of 593.6 g/mol . It is also known by other names, including Delta-2-Cefteram Pivoxil, 104712-44-9, and T-2588A . This compound is intended for research purposes only, and is not meant for human or animal consumption .

Cefteram is a related third-generation cephalosporin with broad-spectrum antibacterial activity . To achieve acceptable bioavailability for oral administration, cefteram is formulated as a pivoxil ester prodrug, known as cefteram pivoxil . Cefditoren pivoxil is another related compound, which exhibits improved oral absorption and is quickly hydrolyzed to cefditoren by enzymatic esterases upon absorption; cefditoren exhibits a broad antibacterial spectrum and is useful in the treatment or prophylaxis of diseases induced by gram-positive and gram-negative bacteria .

CAS No. 104691-34-1
Product Name delta2-Cefteram
Molecular Formula C16H17N9O5S2
Molecular Weight 479.5 g/mol
IUPAC Name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid
Standard InChI InChI=1S/C16H17N9O5S2/c1-6-20-23-24(21-6)3-7-4-31-14-10(13(27)25(14)11(7)15(28)29)19-12(26)9(22-30-2)8-5-32-16(17)18-8/h4-5,10-11,14H,3H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b22-9+/t10-,11?,14-/m1/s1
Standard InChIKey RGVZHTDOHDQKKK-YNDFCMETSA-N
SMILES CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N
Canonical SMILES CC1=NN(N=N1)CC2=CSC3C(C(=O)N3C2C(=O)O)NC(=O)C(=NOC)C4=CSC(=N4)N
Purity > 95%
Synonyms (6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-[(5-methyl-2H-tetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid; T 2525A;
PubChem Compound 132939239
Last Modified Apr 15 2024

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